

An In-depth Technical Guide to the Mechanism of Action of IRL-1038

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Compound of Interest

Compound Name: IRL 1038

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For Researchers, Scientists, and Drug Development Professionals

Abstract

IRL-1038 is a potent and selective antagonist of the endothelin B (ETB) receptor. This document provides a comprehensive overview of its mechanism of action, supported by available preclinical data. The information is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of IRL-1038's pharmacological profile. This guide includes a summary of its binding affinity, in vitro functional activity, and the experimental methodologies used for its characterization.

Introduction

Endothelin (ET) peptides are potent vasoactive agents that exert their effects through two main receptor subtypes: ETA and ETB. The ETB receptor, in particular, plays a complex role in vascular tone regulation, mediating both vasodilation and vasoconstriction. IRL-1038 has been identified as a selective antagonist for the ETB receptor, making it a valuable tool for elucidating the physiological and pathological roles of this receptor subtype.

Core Mechanism of Action: Selective ETB Receptor Antagonism

The primary mechanism of action of IRL-1038 is its competitive antagonism of the endothelin B (ETB) receptor.^{[1][2]} It binds to the ETB receptor with high affinity, thereby preventing the

binding of endogenous endothelin peptides (e.g., ET-1, ET-3) and inhibiting their downstream signaling effects.

Molecular Interaction

IRL-1038, chemically identified as [Cys11-Cys15]-ET-1(11-21), is a peptide fragment of endothelin-1.^[1] Its structure allows it to selectively bind to the ETB receptor over the ETA receptor.

Quantitative Pharmacological Data

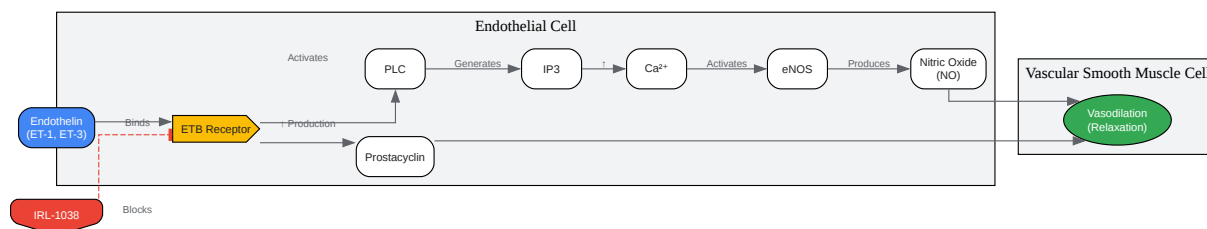
The selectivity of IRL-1038 for the ETB receptor is demonstrated by a significant difference in its binding affinities for the two endothelin receptor subtypes.

Parameter	ETB Receptor	ETA Receptor	Source
Binding Affinity (K _i)	6-11 nM	0.4-0.7 μM	[1]

This table clearly illustrates the higher affinity of IRL-1038 for the ETB receptor, with K_i values in the nanomolar range, compared to the micromolar affinity for the ETA receptor.

Signaling Pathway of IRL-1038 Action

The following diagram illustrates the signaling pathway affected by IRL-1038. Under normal physiological conditions, endothelin binding to the ETB receptor on endothelial cells stimulates the release of nitric oxide (NO) and prostacyclin, leading to vasodilation. IRL-1038 blocks this interaction, thereby inhibiting endothelium-dependent vasodilation.



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Mechanism of IRL-1038 at the endothelial ETB receptor.

Experimental Protocols

The pharmacological profile of IRL-1038 has been characterized through various in vitro experiments.

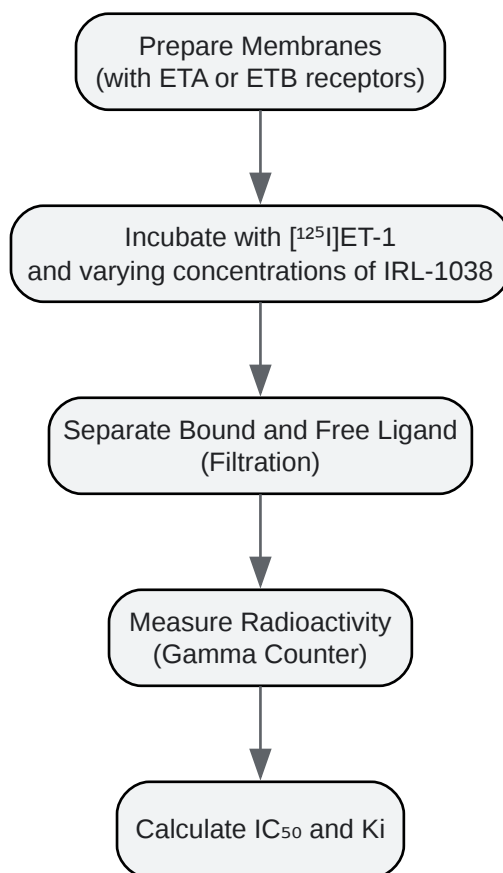
Radioligand Binding Assays

Objective: To determine the binding affinity (K_i) of IRL-1038 for ETA and ETB receptors.

Methodology:

- **Membrane Preparation:** Membranes were prepared from tissues expressing either ETA or ETB receptors (e.g., rat aorta for ETA, guinea pig ileum for ETB).
- **Radioligand:** A radiolabeled endothelin, such as [¹²⁵I]ET-1, was used as the ligand.
- **Competition Binding:** The prepared membranes were incubated with the radioligand in the presence of increasing concentrations of unlabeled IRL-1038.
- **Separation and Counting:** Bound and free radioligand were separated by filtration, and the radioactivity of the bound fraction was measured using a gamma counter.

- **Data Analysis:** The concentration of IRL-1038 that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined. The K_i value was then calculated using the Cheng-Prusoff equation.



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Workflow for competition binding assay.

In Vitro Functional Assays (Contraction Assays)

Objective: To assess the antagonist activity of IRL-1038 at the ETB receptor.

Methodology:

- **Tissue Preparation:** Smooth muscle tissues, such as guinea pig ileum or trachea (expressing ETB receptors) and rat aorta (expressing ETA receptors), were isolated and mounted in organ baths.

- **Stimulation:** The tissues were stimulated with an ETB receptor agonist (e.g., ET-3) to induce contraction.
- **Antagonism:** The ability of IRL-1038 to inhibit the agonist-induced contraction was measured by pre-incubating the tissues with IRL-1038 before adding the agonist.
- **Data Analysis:** Dose-response curves were generated to determine the potency of IRL-1038 as an antagonist. The results demonstrated that 3 μ M IRL-1038 antagonized ETB receptor-mediated contraction without affecting ETA receptor-mediated contraction.

Endothelium-Dependent Vascular Relaxation Studies

Objective: To evaluate the effect of IRL-1038 on endothelin-induced, endothelium-dependent vasodilation.

Methodology:

- **Tissue Preparation:** Rat aortic rings with intact endothelium were pre-contracted with norepinephrine.
- **Induction of Relaxation:** Endothelins (ET-1 or ET-3) were added to induce endothelium-dependent relaxation.
- **Antagonism:** The effect of IRL-1038 on this relaxation was assessed by pre-incubating the aortic rings with IRL-1038.
- **Results:** IRL-1038 was found to inhibit the endothelium-dependent relaxation induced by endothelins, suggesting it is an antagonist of the ETB receptor responsible for the release of relaxing factors from the vascular endothelium.

Summary of Biological Activity

- **ETB Receptor Antagonist:** IRL-1038 is a selective antagonist of the ETB endothelin receptor.
- **In Vitro Effects:** It has been shown to antagonize ETB receptor-mediated contraction in smooth muscle tissues and inhibit endothelium-dependent vascular relaxation induced by endothelins.

- Selectivity: IRL-1038 displays significantly higher affinity for the ETB receptor compared to the ETA receptor.

Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C68H92N14O15S2	
Molecular Weight	1410 g/mol	
Amino Acid Sequence	CVYFCHLDIIW	
Modifications	Disulfide bridge between Cys-1 and Cys-5	
CAS Number	144602-02-8	

Conclusion

IRL-1038 is a well-characterized, potent, and selective ETB receptor antagonist. Its high affinity and selectivity for the ETB receptor make it an invaluable research tool for investigating the diverse physiological and pathophysiological roles of the ETB receptor system. The data presented in this guide provide a comprehensive overview of its mechanism of action and pharmacological properties, which can aid in the design of future preclinical and potentially clinical studies.

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References

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